3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with an oxadiazole ring and substituted with phenyl and methylphenyl groups.
Properties
Molecular Formula |
C22H16N4O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S/c1-14-6-5-7-15(12-14)20-23-18(29-24-20)13-25-17-10-11-30-19(17)21(27)26(22(25)28)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
InChI Key |
PKZHLEBWZQLWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile intermediates. These intermediates undergo cyclization reactions in the presence of formic acid or triethyl orthoformate to form thienopyrimidine-4-ones. The oxadiazole ring is introduced through the reaction of appropriate hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of the oxadiazole and thienopyrimidine moieties under suitable conditions .
Chemical Reactions Analysis
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The thienopyrimidine core can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
Anticancer Potential
Preliminary studies indicate that 3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione may inhibit key enzymes associated with cancer cell proliferation. Research has shown that compounds with similar structural features often demonstrate significant cytotoxicity against various cancer cell lines. For instance, derivatives of thienopyrimidine have been evaluated for their efficacy against breast cancer (MCF7), colon cancer (HCT116), and liver cancer (HUH7) cells .
Antimicrobial Activity
The compound's oxadiazole moiety is linked to antimicrobial properties. Studies on similar derivatives have revealed effective antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various thienopyrimidine derivatives, it was found that compounds structurally similar to 3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine exhibited IC50 values in the low micromolar range against several cancer cell lines. These findings suggest that modifications to the oxadiazole ring can enhance anticancer activity while minimizing toxicity to normal cells.
Case Study 2: Antimicrobial Testing
A series of derivatives derived from thienopyrimidine were tested for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that compounds containing the oxadiazole moiety demonstrated superior activity against Bacillus thuringiensis compared to traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. Additionally, it can bind to DNA or RNA, interfering with their function and leading to cell death .
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique combination of an oxadiazole ring and thienopyrimidine core. Similar compounds include:
Thieno[3,2-d]pyrimidine-4-ones: These compounds lack the oxadiazole ring but share the thienopyrimidine core.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in the other substituents and core structures.
Biological Activity
The compound 3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core fused with an oxadiazole moiety. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications. The oxadiazole ring is known for its diverse biological activities, which may contribute to the overall efficacy of the compound.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit various biological activities such as:
- Antitumor Activity : Several studies have evaluated the antitumor properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds in this class have shown significant inhibition against cancer cell lines such as NCI-H1975 and A549. The mechanism often involves the inhibition of key enzymes like EGFR tyrosine kinase .
- Antifungal Activity : The antifungal efficacy of related pyrimidine derivatives has been assessed against pathogens like Botrytis cinerea and Phomopsis sp. These studies often utilize the poison plate technique to determine the effective concentration (EC50) required for significant inhibition .
Case Studies and Research Findings
Case Study 1: Antitumor Evaluation
A study evaluated a series of thieno[3,2-d]pyrimidines for their antiproliferative activity against various cancer cell lines. The most promising compound demonstrated an IC50 value of 0.55 μM against SU-DHL-6 cells while showing low toxicity to normal cells (CC50 = 15.09 μM). This suggests a favorable therapeutic index for further development as an anticancer agent .
Case Study 2: Antifungal Assessment
In another study focusing on antifungal properties, derivatives similar to the target compound were tested against B. cinerea. Results indicated that certain derivatives exhibited over 80% inhibition at concentrations as low as 50 µg/ml. This highlights the potential of these compounds in agricultural applications as fungicides .
The biological activity of This compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Compounds in this class may act by inhibiting specific enzymes involved in cancer cell proliferation or fungal growth.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence points to the ability of certain derivatives to trigger apoptosis in malignant cells.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
